N-(5-((2-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide
Description
N-(5-((2-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted at position 5 with a 2-fluorobenzylthio group. This thiadiazole moiety is linked via a carboxamide bridge to a 3-methoxy-1-methylpyrazole ring at position 3. The thioether linkage could contribute to metabolic stability compared to oxygen-based analogs, while the methoxy and methyl groups on the pyrazole may modulate solubility and steric interactions. Structural determination of such compounds often relies on X-ray crystallography, with tools like SHELX playing a critical role in refining molecular geometries .
Properties
IUPAC Name |
N-[5-[(2-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-3-methoxy-1-methylpyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN5O2S2/c1-21-7-10(13(20-21)23-2)12(22)17-14-18-19-15(25-14)24-8-9-5-3-4-6-11(9)16/h3-7H,8H2,1-2H3,(H,17,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQYKSQIQGURQKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NC2=NN=C(S2)SCC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-((2-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in anticancer research and enzyme inhibition. This article discusses the synthesis, biological mechanisms, and research findings related to this compound.
Chemical Structure and Properties
The molecular structure of this compound is characterized by the presence of a thiadiazole ring, a pyrazole moiety, and a carboxamide functional group. The molecular formula is with a molecular weight of approximately 327.37 g/mol.
Synthesis Methods
The synthesis of this compound typically involves the following steps:
- Formation of Thiadiazole Ring : The thiadiazole ring is synthesized via cyclization of thiosemicarbazide derivatives with carbon disulfide.
- Introduction of Fluorobenzyl Group : This is achieved through nucleophilic substitution reactions using 2-fluorobenzyl chloride.
- Formation of Pyrazole and Carboxamide Moieties : The final steps involve coupling reactions to introduce the pyrazole and carboxamide groups.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. Studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines through several mechanisms:
- Inhibition of Protein Kinases : The compound has been shown to inhibit protein kinases involved in cancer cell signaling pathways. For instance, it targets protein kinase B (Akt), which is crucial for cell survival and proliferation .
- Induction of Apoptosis : It promotes programmed cell death in cancer cells, leading to decreased viability in several human cancer models such as leukemia and melanoma .
Enzyme Inhibition
The compound also acts as an inhibitor for various enzymes:
- Tyrosine Kinase Inhibition : Studies suggest that derivatives containing the thiadiazole nucleus may serve as potential tyrosine kinase inhibitors, which are critical targets in cancer therapy .
Case Studies and Experimental Data
A review published in PubMed Central highlighted several studies on thiadiazole derivatives that exhibit anticancer properties. In vitro assays showed that compounds similar to this compound significantly reduced cell viability in various cancer cell lines (e.g., HL-60, U937) .
| Compound | Target | Effect on Cell Viability |
|---|---|---|
| N-(5-(2-fluorobenzyl)thio)-1,3,4-thiadiazole | Protein Kinase B | Decreased viability in leukemia cells |
| Thiadiazole Derivatives | Various Cancer Cells | Induction of apoptosis |
Mechanistic Insights
The mechanism by which this compound exerts its biological effects involves binding to specific active sites on target proteins, thereby inhibiting their function. This inhibition leads to alterations in cell signaling pathways that are pivotal for cancer progression:
- Cell Cycle Arrest : The compound induces G0/G1 phase arrest in cancer cells.
- Inhibition of Migration : It reduces the migratory capabilities of metastatic cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations:
Substituent Position and Electronic Effects: The target compound’s 2-fluorobenzylthio group differs from the 4-fluorobenzyl in ’s analog. The thiourea linkage in ’s compound offers hydrogen-bond donor/acceptor versatility, unlike the carboxamide in the target compound, which may limit metabolic degradation .
Heterocyclic Core Modifications: Replacing the pyrazole (target) with a pyrrolidine () introduces a saturated amine ring, which could alter basicity and membrane permeability .
Biological Implications: The methoxy group on the target’s pyrazole may enhance solubility relative to ’s phenoxy group, which is more lipophilic. The propyl substituent on ’s thiadiazole might increase hydrophobic interactions in enzyme binding pockets compared to the target’s fluorobenzylthio group .
Preparation Methods
Formation of 5-Amino-1,3,4-Thiadiazole-2-Thiol
The thiadiazole core is synthesized via cyclization of thiosemicarbazide derivatives. In a protocol adapted from PMC6321371, hydrazine hydrate reacts with carbon disulfide (CS₂) under alkaline conditions to form 5-amino-1,3,4-thiadiazole-2-thiol. The reaction proceeds in a two-step sequence:
- Thiosemicarbazide Formation : Hydrazine hydrate (0.4 mol) reacts with 4-chlorophenyl isothiocyanate in an ice bath to yield N-(4-chlorophenyl)hydrazinecarbothioamide.
- Cyclization : The intermediate is treated with CS₂ and sodium hydroxide (NaOH) at reflux, forming the thiadiazole ring. For the target compound, the absence of an aryl substituent necessitates using unsubstituted thiosemicarbazide, yielding 5-amino-1,3,4-thiadiazole-2-thiol.
Key parameters include maintaining temperatures below 0°C during initial mixing to prevent side reactions and using ethanol as the solvent for recrystallization. Yields typically exceed 75% when reaction times are optimized to 4–6 hours.
Alkylation with 2-Fluorobenzyl Bromide
The thiol group at position 2 undergoes alkylation with 2-fluorobenzyl bromide to introduce the thioether linkage. As demonstrated in PMC6321371, thiadiazole-2-thiols react efficiently with alkyl halides in acetone under basic conditions. For this step:
- Reaction Conditions : 5-Amino-1,3,4-thiadiazole-2-thiol (1.0 eq) is dissolved in acetone, and potassium carbonate (K₂CO₃, 2.0 eq) is added as a base. 2-Fluorobenzyl bromide (1.2 eq) is introduced dropwise at 0°C, and the mixture is stirred at room temperature for 12 hours.
- Workup : The product is filtered, washed with ice-cold water, and recrystallized from ethanol to yield 5-((2-fluorobenzyl)thio)-1,3,4-thiadiazol-2-amine as a white solid. Gas chromatography (GC) analysis confirms >95% purity, with yields averaging 86%.
Synthesis of 3-Methoxy-1-Methyl-1H-Pyrazole-4-Carboxylic Acid
Condensation and Cyclization Reactions
The pyrazole ring is constructed via Claisen-Schmidt condensation, followed by cyclization with hydrazine hydrate. Adapted from ACS Omega (2023), ethyl 3-methoxyacetoacetate reacts with triethyl orthoformate in acetic anhydride to form 2-ethoxymethylene-3-methoxyacetoacetic ester. Subsequent treatment with hydrazine hydrate in ethanol at 0°C induces cyclization, yielding ethyl 3-methoxy-1H-pyrazole-4-carboxylate.
Critical Modifications :
- Methoxy Introduction : The methoxy group at position 3 is incorporated by starting with 3-methoxyacetoacetic ester, synthesized via methoxyacetyl chloride and ethyl acetoacetate.
- Methylation : The pyrazole nitrogen is methylated using dimethyl sulfate (DMS) in toluene, with sodium bicarbonate (NaHCO₃) as a base, to produce ethyl 3-methoxy-1-methyl-1H-pyrazole-4-carboxylate.
Saponification and Acidification
The ester is hydrolyzed to the carboxylic acid using sodium hydroxide (NaOH) in ethanol. After refluxing for 2 hours, the solution is acidified with hydrochloric acid (HCl) to pH 3–4, precipitating 3-methoxy-1-methyl-1H-pyrazole-4-carboxylic acid. Recrystallization from ethyl acetate yields a light-yellow crystalline solid with a melting point of 162–164°C.
Formation of the Carboxamide Linkage
Conversion to Acid Chloride
The carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂). As detailed in PMC6272414, 3-methoxy-1-methyl-1H-pyrazole-4-carboxylic acid (1.0 eq) is refluxed in SOCl₂ (5.0 eq) for 8 hours. Excess SOCl₂ is removed under reduced pressure, leaving the acid chloride as a viscous oil.
Amide Coupling Reaction
The acid chloride reacts with 5-((2-fluorobenzyl)thio)-1,3,4-thiadiazol-2-amine in anhydrous tetrahydrofuran (THF). Following PMC6272414, the amine (1.0 eq) is dissolved in THF with potassium carbonate (1.1 eq), and the acid chloride (1.1 eq) is added dropwise at 0°C. The reaction proceeds at room temperature for 6 hours, after which the mixture is filtered and concentrated. The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane) to yield the target compound as a white powder.
Optimization of Reaction Conditions
Analytical Characterization
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
